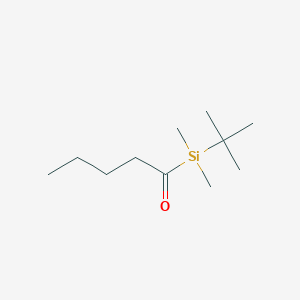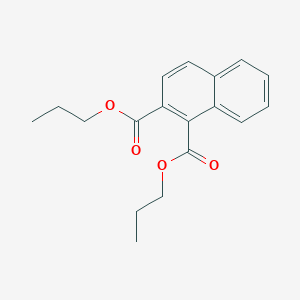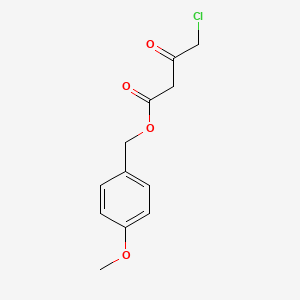![molecular formula C26H24O5 B14307950 Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate CAS No. 114311-17-0](/img/structure/B14307950.png)
Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in natural products such as fruits and flowers. This particular compound is characterized by its unique structure, which includes an acetic acid moiety and a phenyl group substituted with an ethyl group and a hydroxyanthracenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate can be achieved through esterification reactions. One common method involves the reaction of acetic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of acyl chlorides or acid anhydrides as starting materials. These reagents react with the corresponding alcohol under controlled conditions to form the ester. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyanthracenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyanthracenyl group can participate in redox reactions, influencing cellular pathways related to oxidative stress. The compound may also interact with specific receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a pleasant fruity aroma.
Methyl salicylate: Known for its wintergreen scent and used in topical analgesics.
Benzyl acetate: Commonly found in jasmine and other floral fragrances.
Uniqueness
Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate is unique due to its complex structure, which combines an acetic acid moiety with a substituted phenyl group. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
114311-17-0 |
|---|---|
Formule moléculaire |
C26H24O5 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate |
InChI |
InChI=1S/C24H20O3.C2H4O2/c1-3-16-12-13-21(22(14-16)27-15(2)25)23-17-8-4-6-10-19(17)24(26)20-11-7-5-9-18(20)23;1-2(3)4/h4-14,26H,3H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
DVUSYCLVLWSLGN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)O)OC(=O)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



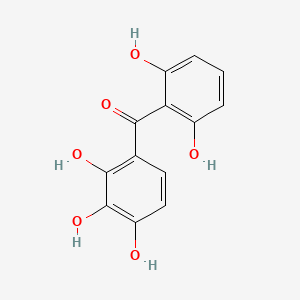
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5,6-dihydro-5-phenyl-](/img/structure/B14307874.png)

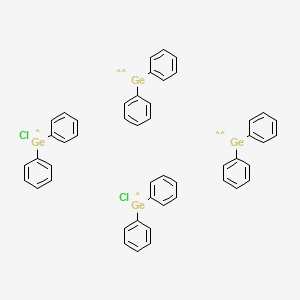

![N,N-Dibutyl-2-[(octyloxy)methyl]cyclohexan-1-amine](/img/structure/B14307886.png)
![4-[3-[2-(Phenoxymethyl)phenyl]propyl]morpholine;hydrochloride](/img/structure/B14307889.png)


![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14307923.png)
